molecular formula C20H34O6 B127252 thromboxane B2 CAS No. 54397-85-2

thromboxane B2

Cat. No.: B127252
CAS No.: 54397-85-2
M. Wt: 370.5 g/mol
InChI Key: XNRNNGPBEPRNAR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thromboxane B2 (TXB2) is an inactive metabolite of thromboxane A2 . Thromboxane A2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of thromboxane A2 in platelets .

Mode of Action

Its precursor, thromboxane a2, acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet agglutination and smooth muscle contraction . Thromboxane A2 causes arterial constriction, induces platelet aggregation, and promotes thrombosis .

Biochemical Pathways

Thromboxane A2, the precursor of this compound, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The synthesis of thromboxane A2 can be inhibited by aspirin, which blocks the COX-1 enzyme . This inhibition leads to a decrease in this compound levels, as it is a metabolite of thromboxane A2 .

Pharmacokinetics

This compound is the stable but inactive breakdown product of the chemically unstable thromboxane A2 . The breakdown occurs non-enzymatically with a half-life of 3 minutes . This compound is almost completely cleared in the urine .

Result of Action

It acts as a vasoconstrictor, induces platelet aggregation, and promotes thrombosis . These actions can lead to conditions such as hypertension and cardiovascular diseases .

Action Environment

The action of this compound and its precursor can be influenced by various environmental factors. For instance, the presence of aspirin in the system can inhibit the synthesis of thromboxane A2, thereby reducing the levels of this compound . Additionally, certain components of extra-virgin olive oil can inhibit platelet aggregation and this compound formation in vitro .

Biochemical Analysis

Biochemical Properties

Thromboxane B2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It interacts with enzymes such as COX-1, which is inhibited by drugs like aspirin . The nature of these interactions involves the conversion of arachidonic acid to thromboxane A2, which is then metabolized to this compound .

Cellular Effects

This compound itself is not directly involved in cellular processes, but its precursor, thromboxane A2, plays a significant role. Thromboxane A2 influences cell function by promoting platelet aggregation and vasoconstriction . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the COX-1 pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its precursor, thromboxane A2. Thromboxane A2 exerts its effects at the molecular level by binding to thromboxane receptors, leading to platelet activation and vasoconstriction . It also influences gene expression related to inflammation and thrombosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are typically assessed through the measurement of serum this compound, an index of platelet COX-1 activity . This allows for the observation of the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not directly studied, as it is an inactive metabolite. The effects of its precursor, thromboxane A2, have been extensively studied. High doses of thromboxane A2 can lead to increased platelet aggregation and vasoconstriction, potentially leading to thrombotic events .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it is produced from thromboxane A2 via the action of the enzyme thromboxane-A synthase . It interacts with enzymes such as COX-1 and thromboxane-A synthase .

Transport and Distribution

Its precursor, thromboxane A2, is known to be rapidly released by activated platelets and then quickly metabolized to this compound .

Subcellular Localization

The subcellular localization of this compound is not well-defined due to its inactive nature. Its precursor, thromboxane A2, is synthesized in the platelet cytoplasm and then rapidly released into the plasma .

Chemical Reactions Analysis

Thromboxane B2 undergoes various chemical reactions, including:

Common reagents used in these reactions include para-nitrophenyl phosphate (pNPP) for enzymatic reactions . Major products formed from these reactions include 11-dehydro this compound and 2,3-dinor this compound .

Properties

IUPAC Name

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866421
Record name 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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